7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-((4-Methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (IUPAC name: 7-[(4-Methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one) is a synthetic coumarin derivative with a fused cyclopentane ring and a substituted benzyloxy group at the C7 position. Its molecular formula is C21H20O4, with an average molecular weight of 336.387 and a monoisotopic mass of 336.136159 .
Key synthetic routes involve nucleophilic substitution at the C7 position using 4-methoxybenzyl chloride/bromide under basic conditions (e.g., K2CO3 in DMF) .
Properties
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-22-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-2-4-18(16)20(21)24-19(17)11-15/h5-11H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABIQKHZRFLLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzyl chloride from 4-methoxybenzyl alcohol.
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Methoxybenzyl Group: The final step involves the attachment of the 4-methoxybenzyl group to the chromene core through an etherification reaction, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit anticancer properties. Studies have shown that chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
2. Neuroprotective Effects
The neuroprotective potential of chromene derivatives has been explored in models of neurodegenerative diseases. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in treating conditions such as Alzheimer's disease .
3. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented, with research showing that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in treating inflammatory disorders .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which this compound exerts its effects is not fully elucidated but may involve modulation of various receptors and pathways, including cannabinoid receptors and pathways associated with apoptosis and inflammation .
2. Structure-Activity Relationship (SAR) Studies
SAR studies indicate that modifications on the benzyl group or the chromene core can significantly influence the biological activity of these compounds. For example, varying substituents on the methoxy group can enhance or diminish anticancer activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that treatment with this compound led to improved cognitive function and reduced markers of neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Biological Activity
7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with a complex cyclopentachromene structure. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H18O4
- Molar Mass : 322.35 g/mol
- CAS Number : 324055-70-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that the compound may exert its effects by modulating enzyme activity related to cell proliferation and apoptosis.
Interaction with Kinases
Research indicates that this compound may inhibit specific kinases that are overexpressed in cancer cells. For instance:
- Inhibition of TRKA (NTRK1), DYRK1A, and CK1δ kinases has been noted, which are associated with cancer cell survival and proliferation .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC-3) cancers.
- IC50 Values : The compound exhibited IC50 values ranging from 0.004 to 0.06 μM against cancer cells, indicating potent activity .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection:
- Mechanism : It is believed to induce the activation of transcription factors that can mitigate neuronal damage in models of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Substituent Variations : Variations in the methoxybenzyl group have been shown to significantly affect the compound's solubility and biological potency. For example, replacing the methoxy group with different alkyl or aryl groups alters its interaction with target proteins .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | Propoxy instead of methoxybenzyl | Reduced solubility |
| 7-(fluorobenzyl)oxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | Fluorobenzyl ether | Enhanced metabolic stability |
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines : A comprehensive evaluation involving multiple cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis through specific kinase inhibition mechanisms .
- Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, treatment with this compound resulted in reduced neuronal death and improved functional outcomes .
Q & A
Q. What are the established synthetic routes for 7-((4-methoxybenzyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, and what are their key challenges?
The synthesis typically involves benzyl ether formation at the 7-hydroxy position of the chromenone core. A common strategy employs nucleophilic substitution using 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, Mitsunobu reactions (using diethyl azodicarboxylate and triphenylphosphine) can couple sterically hindered hydroxyl groups with 4-methoxybenzyl alcohol . Key challenges include:
- Regioselectivity : Competing reactions at other hydroxyl groups in polyoxygenated chromenones.
- Purification : Separation of byproducts (e.g., unreacted benzyl halides) via column chromatography with gradient elution (hexane/ethyl acetate).
- Stability : Sensitivity of the cyclopenta[c]chromenone core to prolonged heating, requiring controlled reflux conditions .
Q. How can researchers verify the structural integrity of this compound using spectroscopic and computational methods?
- NMR :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 364.1312 (calculated for C₂₁H₂₀O₅) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the dihydrocyclopenta ring conformation .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the biological activity of this compound in in vitro models?
- Dose-Response Optimization : Use a logarithmic concentration range (1 nM–100 μM) to account for potential non-linear effects .
- Matrix Effects : Pre-treat cell lines (e.g., HepG2) with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation of the compound during assays .
- Control Groups : Include structurally analogous chromenones (e.g., 7-hydroxy derivatives) to isolate the contribution of the 4-methoxybenzyl ether moiety to bioactivity .
Q. How can researchers reconcile conflicting data on the compound’s metabolic stability across different studies?
Discrepancies often arise from:
- Incubation Conditions : Variations in microsomal preparation (e.g., rat vs. human liver microsomes) and incubation temperatures (25°C vs. 37°C) .
- Analytical Methods : LC-MS/MS quantification using different ion-pairing agents (e.g., formic acid vs. ammonium acetate) can alter retention times and detection limits .
Recommendation : Standardize protocols using the FDA Bioanalytical Method Validation Guidelines and cross-validate results with isotopically labeled internal standards .
Q. What computational strategies predict the compound’s binding affinity to cytochrome P450 enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the 4-methoxybenzyl group and CYP3A4/2D6 active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex, focusing on hydrogen bonding with key residues (e.g., Phe-304 in CYP3A4) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to predict metabolic clearance rates .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility values across studies?
Divergent solubility data (e.g., in DMSO vs. PBS) may stem from:
- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates formed at high concentrations (>100 μM) .
- pH Effects : Use potentiometric titration to measure solubility-pH profiles, as ionization of the chromenone carbonyl group (pKa ~9.5) influences aqueous solubility .
Mitigation : Report solubility in multiple solvents (e.g., DMSO, ethanol, PBS) and specify temperature/pH conditions .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 3.8 ppm (OCH₃), δ 5.1 ppm (OCH₂Ph) | |
| HRMS | [M+H]⁺ = 364.1312 (Δ < 2 ppm) | |
| IR | ν(C=O) = 1680 cm⁻¹, ν(Ar-O) = 1240 cm⁻¹ |
Q. Table 2. Computational Parameters for CYP Binding Studies
| Software | Parameters | Output Metrics |
|---|---|---|
| AutoDock Vina | Grid size: 25 ų, Exhaustiveness: 100 | Binding energy (kcal/mol) |
| GROMACS | Force field: CHARMM36, T = 310 K | RMSD (ligand-enzyme complex) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
